molecular formula C16H22F3NO4S B2679846 3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide CAS No. 2034258-95-0

3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide

Cat. No.: B2679846
CAS No.: 2034258-95-0
M. Wt: 381.41
InChI Key: ANVAAPCSGXJWLA-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide (CAS 2034258-95-0) is a synthetically engineered sulfonamide derivative of significant interest in modern medicinal chemistry and drug discovery research . This compound features a strategic molecular architecture, incorporating a sulfonamide functional group known to be a key pharmacophore in a wide range of bioactive molecules, including antimicrobials, antivirals, diuretics, hypoglycemic agents, and anticancer agents . The integration of the 3,3,3-trifluoropropyl moiety is a deliberate structural feature, as the trifluoromethyl group is a prominent lipophilic element in advanced pharmaceutical compounds, known to profoundly influence a molecule's electronic properties, metabolic stability, and membrane permeability . This combination of a sulfonamide core with a trifluoromethyl group creates a multifunctional chemical scaffold highly valuable for investigating structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors and receptor modulators. The compound's structure is further characterized by a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain, which introduces chiral centers and additional hydrogen bonding capacity, making it a sophisticated building block for probing complex biological interactions. With a molecular formula of C16H22F3NO4S and a molecular weight of 381.41 g/mol , it is offered as a high-purity solid to ensure experimental reproducibility. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO4S/c17-16(18,19)8-11-25(22,23)20-12-15(21,13-4-2-1-3-5-13)14-6-9-24-10-7-14/h1-5,14,20-21H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAAPCSGXJWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)CCC(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the trifluoromethylated intermediate, followed by the introduction of the hydroxy and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and ensure safety during the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxy and sulfonamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Amide : The target compound’s sulfonamide group (-SO₂NH-) distinguishes it from amide-containing analogs like fentanyl derivatives and KIRA9 . Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity compared to amides.
  • Fluorine Content : The trifluoropropyl group aligns with trends in medicinal chemistry to improve metabolic stability and membrane permeability, as seen in KIRA9 and perfluorinated compounds ().
  • Oxan-4-yl vs.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxy and sulfonamide groups in the target compound likely enhance aqueous solubility compared to highly lipophilic fentanyl analogs .
  • Metabolic Stability : The trifluoropropyl group reduces oxidative metabolism, a feature shared with KIRA9 and perfluorinated compounds .

Biological Activity

3,3,3-Trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide is a fluorinated organic compound that has garnered attention for its potential biological activities. This detailed article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a sulfonamide moiety, and a hydroxyl group attached to a phenylethyl backbone. This unique structure is believed to enhance its lipophilicity and biological activity.

Pharmacological Properties

The biological activities of this compound can be summarized as follows:

Activity Description
Anticonvulsant Exhibits potent anticonvulsant activity in animal models.
Anesthetic Reduces the minimum alveolar concentration (MAC) of isoflurane significantly.
Hemodynamic Stability Shows minimal effects on heart rate and blood pressure at therapeutic doses.
Neuroprotective Effects Potential to enhance GABA(A) receptor activity in neuronal cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • GABA(A) Receptor Modulation : The compound has been shown to enhance GABA(A) currents in hippocampal neurons, suggesting a role in modulating inhibitory neurotransmission .
  • Liposomal Partitioning : Studies using 19F^{19}F NMR indicate that the aromatic region of the compound partitions into the lipid core of membranes, which correlates with its anesthetic activity .
  • Ion Channel Interaction : Although initial studies did not reveal significant interactions with voltage-gated ion channels, further research may elucidate additional molecular targets .

Study 1: Anesthetic Properties

In a study evaluating various analogues of related compounds, this compound demonstrated a significant reduction in isoflurane MAC without notable cardiovascular side effects. This finding positions it as a promising candidate for further development as an anesthetic agent .

Study 2: Anticonvulsant Efficacy

Another investigation assessed the anticonvulsant efficacy of this compound against maximal electroshock (MES) and subcutaneous metrazol (scMET) models in rodents. The compound exhibited a therapeutic index of 10 for MES activity, indicating robust anticonvulsant properties .

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